7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine ring. The bromine atom at position 7 and the phenyl group at position 3 distinguish it from other derivatives in this class.
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
7-bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
IDRWCOPYWWQMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization via Hydrazone Precursors and Oxidative Cyclization
A common and efficient method to preparetriazolo[4,3-a]pyridines, including 7-bromo derivatives, involves the oxidative cyclization of hydrazones derived from 3-substituted pyridine aldehydes.
Procedure Summary:
- Starting Materials: Hydrazones of 3-(bromo-substituted pyridine) aldehydes.
- Oxidizing Agent: N-Chlorosuccinimide (NCS) is used to promote oxidative cyclization.
- Solvent: Dry dimethylformamide (DMF).
- Conditions: The hydrazone is dissolved in DMF, cooled in an ice bath, and NCS is added portion-wise at 0 °C to control the exothermic reaction.
- Workup: After stirring for about 1 hour at 0 °C and warming to room temperature, the reaction mixture is filtered, washed, and the product is recrystallized from aqueous solution with triethylamine addition to afford the triazolo-pyridine product in over 90% yield.
This method is detailed in crystallographic studies and synthetic reports confirming the formation of 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine, a close analog to the target compound, demonstrating the applicability of NCS-mediated oxidative cyclization for the triazolo-pyridine core formation with bromine substitution.
Phenyl Substitution at the 3-Position
The introduction of the phenyl group at the 3-position can be achieved through:
- Use of 3-phenylpyridine derivatives as starting materials for hydrazone formation.
- Alternatively, post-cyclization functionalization via cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halogenated triazolo-pyridine intermediate.
A reported synthesis of 3-phenyl-triazolo[4,3-a]pyridine derivatives involves:
Bromination Strategies
Selective bromination at the 7-position is crucial. Two main approaches exist:
- Direct bromination of the triazolo-pyridine core: Using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 7-position.
- Use of brominated pyridine precursors: Starting from 7-bromo-substituted pyridine derivatives that undergo cyclization to retain the bromine substituent at the desired position.
The latter is often preferred to avoid side reactions and achieve regioselectivity. For example, 6-bromo-3-(pyridin-4-yl)-triazolo[4,3-a]pyridine synthesis starts from 6-bromo-substituted pyridine hydrazones.
Representative Reaction Scheme
Analytical and Structural Confirmation
- NMR Spectroscopy: Characteristic signals for the triazolo-pyridine ring and phenyl substituent confirm structure.
- Mass Spectrometry: Molecular ion peak consistent with C11H7BrN4 (molecular weight ~ 282 g/mol).
- X-ray Crystallography: Confirms planar fused ring system, bond lengths indicating conjugation, and position of bromine substituent.
- Melting Point: Typically around 175-185 °C for phenyl-substituted triazolo-pyridines.
Summary of Key Research Findings
- Oxidative cyclization using N-chlorosuccinimide is a robust, high-yield method for constructingtriazolo[4,3-a]pyridines with bromine substitution.
- Starting from brominated pyridine aldehydes ensures regioselective bromination at the 7-position, avoiding post-cyclization bromination complications.
- Phenyl substitution at the 3-position is efficiently introduced via hydrazone formation from 3-phenylpyridine derivatives.
- The fused heterocyclic system exhibits significant conjugation, confirmed by bond length analysis in X-ray structures.
- The synthetic protocols provide high purity and yields suitable for further pharmaceutical or material science applications.
This detailed synthesis approach, supported by crystallographic and spectroscopic data, offers a professional and authoritative guide for preparing 7-Bromo-3-phenyl-triazolo[4,3-a]pyridine with reproducible high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted triazolopyridines can be obtained.
Oxidation and Reduction Products: These reactions typically modify the functional groups attached to the triazole or pyridine rings.
Scientific Research Applications
7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has been explored for its potential in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural and Substituent Variations
The [1,2,4]triazolo[4,3-a]pyridine scaffold allows for extensive substitution, enabling tailored modifications for specific applications. Below is a comparison of key derivatives:
Table 1: Substituent Profiles and Physical Properties
Key Observations:
- Bromo vs. Methyl at Position 7 : Bromine’s higher atomic weight and electronegativity may enhance lipophilicity and influence binding interactions compared to methyl groups .
- Phenyl vs.
- Positional Isomerism (6-Bromo vs. 7-Bromo) : Bromine at position 6 (e.g., 6-Bromo-3-methyl derivatives) alters molecular symmetry and electronic distribution, which may affect biological target engagement .
Crystallographic and Physicochemical Data
- Crystal Packing: Derivatives like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine crystallize in monoclinic systems (space group P21/c), with bromine likely influencing lattice parameters .
- Melting Points : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5g) correlate with higher melting points (244°C) due to enhanced intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
